molecular formula C10H8N2O2S2 B14489798 Benzothiazole, 6-nitro-2-(2-propenylthio)- CAS No. 65611-86-1

Benzothiazole, 6-nitro-2-(2-propenylthio)-

Cat. No.: B14489798
CAS No.: 65611-86-1
M. Wt: 252.3 g/mol
InChI Key: KDAGVXZEYGDMJX-UHFFFAOYSA-N
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Description

Benzothiazole, 6-nitro-2-(2-propenylthio)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a nitro group at the 6th position and a propenylthio group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 6-nitro-2-(2-propenylthio)-, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 6-nitro-2-(2-propenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

    Substitution: Alkylating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of Benzothiazole, 6-nitro-2-(2-propenylthio)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzothiazole, 6-nitro-2-(2-propenylthio)- can be compared with other similar compounds such as:

Conclusion

Benzothiazole, 6-nitro-2-(2-propenylthio)- is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

65611-86-1

Molecular Formula

C10H8N2O2S2

Molecular Weight

252.3 g/mol

IUPAC Name

6-nitro-2-prop-2-enylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C10H8N2O2S2/c1-2-5-15-10-11-8-4-3-7(12(13)14)6-9(8)16-10/h2-4,6H,1,5H2

InChI Key

KDAGVXZEYGDMJX-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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